molecular formula C20H17ClN2O5S B11072675 4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide

4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11072675
M. Wt: 432.9 g/mol
InChI Key: HSUGDQPCFPQULN-UHFFFAOYSA-N
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Description

4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, an isonicotinoylphenyl group, and a dimethoxybenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, including the introduction of the chloro group, the formation of the isonicotinoylphenyl group, and the attachment of the dimethoxybenzenesulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods ensure the consistent quality and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: It has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide
  • N-(4-isonicotinoylphenyl)-2-naphthalenesulfonamide
  • N-(2-methoxybenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Uniqueness

4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H17ClN2O5S

Molecular Weight

432.9 g/mol

IUPAC Name

4-chloro-2,5-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H17ClN2O5S/c1-27-17-12-19(18(28-2)11-16(17)21)29(25,26)23-15-5-3-13(4-6-15)20(24)14-7-9-22-10-8-14/h3-12,23H,1-2H3

InChI Key

HSUGDQPCFPQULN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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